molecular formula C11H18N2O2S B3825089 5,5-Diethyl-6-propan-2-ylsulfanylpyrimidine-2,4-dione

5,5-Diethyl-6-propan-2-ylsulfanylpyrimidine-2,4-dione

Cat. No.: B3825089
M. Wt: 242.34 g/mol
InChI Key: OMYIKDYLEWCSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Diethyl-6-propan-2-ylsulfanylpyrimidine-2,4-dione is a heterocyclic compound with a pyrimidine core Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-6-propan-2-ylsulfanylpyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of diethyl malonate with thiourea in the presence of a base, followed by cyclization and subsequent functionalization to introduce the propan-2-ylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-6-propan-2-ylsulfanylpyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

5,5-Diethyl-6-propan-2-ylsulfanylpyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Diethyl-6-propan-2-ylsulfanylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5,5-Diethyl-6-methylpyrimidine-2,4-dione: Similar structure but lacks the propan-2-ylsulfanyl group.

    5,5-Diethyl-6-ethylsulfanylpyrimidine-2,4-dione: Similar structure with an ethylsulfanyl group instead of propan-2-ylsulfanyl.

    5,5-Diethyl-6-propan-2-ylpyrimidine-2,4-dione: Similar structure but lacks the sulfur atom.

Uniqueness

5,5-Diethyl-6-propan-2-ylsulfanylpyrimidine-2,4-dione is unique due to the presence of the propan-2-ylsulfanyl group, which can impart distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5,5-diethyl-6-propan-2-ylsulfanylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-5-11(6-2)8(14)12-10(15)13-9(11)16-7(3)4/h7H,5-6H2,1-4H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYIKDYLEWCSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N=C1SC(C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Diethyl-6-propan-2-ylsulfanylpyrimidine-2,4-dione
Reactant of Route 2
5,5-Diethyl-6-propan-2-ylsulfanylpyrimidine-2,4-dione
Reactant of Route 3
5,5-Diethyl-6-propan-2-ylsulfanylpyrimidine-2,4-dione
Reactant of Route 4
5,5-Diethyl-6-propan-2-ylsulfanylpyrimidine-2,4-dione
Reactant of Route 5
5,5-Diethyl-6-propan-2-ylsulfanylpyrimidine-2,4-dione
Reactant of Route 6
5,5-Diethyl-6-propan-2-ylsulfanylpyrimidine-2,4-dione

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